molecular formula C13H26N2O4 B2377162 Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate CAS No. 142225-64-7

Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate

Cat. No. B2377162
CAS RN: 142225-64-7
M. Wt: 274.361
InChI Key: CMQKALTZMHLGDA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Boc-L-allo-Thr-OH and is used in the synthesis of peptides and proteins. In

Mechanism of Action

The mechanism of action of Boc-L-allo-Thr-OH is not well understood. However, it is known to act as a protecting group for the amino acid threonine during peptide synthesis. Boc-L-allo-Thr-OH is also believed to play a role in stabilizing the beta-turn structure of peptides.
Biochemical and Physiological Effects:
Boc-L-allo-Thr-OH does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-L-allo-Thr-OH in peptide synthesis is its ability to form a stable beta-turn structure. This makes it particularly useful in the synthesis of bioactive peptides and proteins. However, one limitation of using Boc-L-allo-Thr-OH is its relatively high cost compared to other protecting groups.

Future Directions

There are several future directions for research involving Boc-L-allo-Thr-OH. One area of interest is the development of new methods for the synthesis of peptides and proteins using Boc-L-allo-Thr-OH. Another area of research is the investigation of the mechanism of action of Boc-L-allo-Thr-OH and its role in stabilizing the beta-turn structure of peptides. Additionally, Boc-L-allo-Thr-OH could be used in the synthesis of new bioactive compounds with potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of Boc-L-allo-Thr-OH involves the reaction of tert-butyl (Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoate with 2-methylpropan-2-ol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Boc-L-allo-Thr-OH is commonly used in the synthesis of peptides and proteins. This compound is particularly useful in the synthesis of peptides with a beta-turn structure due to its unique stereochemistry. Boc-L-allo-Thr-OH has also been used in the synthesis of various bioactive compounds, including antimicrobial peptides and enzyme inhibitors.

properties

IUPAC Name

tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)18-8-9(15-10(16)7-14)11(17)19-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQKALTZMHLGDA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-(2-aminoacetamido)-3-(tert-butoxy)propanoate

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